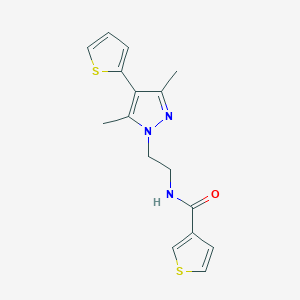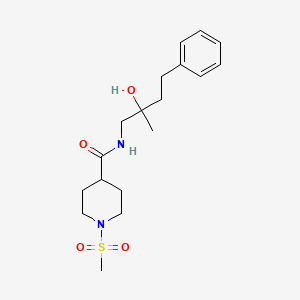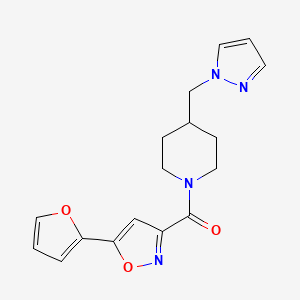
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly depending on the specific compound. These properties can include things like solubility, melting point, boiling point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Evaluation
A novel series of derivatives related to the given chemical structure have been synthesized using both conventional and microwave irradiation methods, demonstrating that microwave irradiation offers advantages in terms of higher yields, environmental friendliness, and reduced reaction times. These compounds, characterized by various spectral methods, were evaluated for their anti-inflammatory and antibacterial activities. Some compounds showed potent antibacterial activity and high anti-inflammatory activity, suggesting their potential as molecular templates for anti-inflammatory drugs. Molecular docking results along with biological data indicated promising outcomes (Ravula et al., 2016).
Molecular Interaction with CB1 Cannabinoid Receptor
Research on structurally similar compounds has provided insights into the molecular interactions with the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method identified distinct conformations of these compounds, contributing to the understanding of their binding interactions with the receptor. This research has implications for the design of new compounds with potential antagonist activity against the CB1 cannabinoid receptor, which could be beneficial for developing treatments for various conditions (Shim et al., 2002).
Synthesis of Bioactive Compounds from Visnaginone
The synthesis and characterization of several novel compounds from visnaginone, involving reactions with different aromatic aldehydes and other agents, have been described. These compounds were evaluated for potential bioactivities, including antimicrobial and phytotoxic effects. Such research highlights the diverse chemical transformations possible with the core structure similar to the one you're interested in, leading to compounds with significant biological activities (Abdel Hafez et al., 2001).
Heterocyclic Replacement in Histamine H3 Receptor Antagonists
A study explored the replacement of the central phenyl core of diamine-based histamine H3 receptor antagonists with heterocyclic cores, including isoxazole. This replacement led to the identification of high affinity, selective antagonists capable of crossing the blood-brain barrier. The findings underscore the therapeutic potential of heterocyclic replacements in the development of novel H3 receptor antagonists (Swanson et al., 2009).
Synthesis and Characterization of Antimicrobial and Phytotoxic Pyrazoline Derivatives
Another study focused on the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone derivatives, showcasing the antimicrobial and phytotoxic properties of these compounds. This research contributes to the ongoing search for new antimicrobial agents and provides a foundation for further exploration of similar structures for potential agricultural applications (Mumtaz et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(14-11-16(24-19-14)15-3-1-10-23-15)20-8-4-13(5-9-20)12-21-7-2-6-18-21/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGOSDIMNNQHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


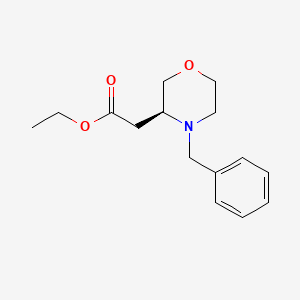
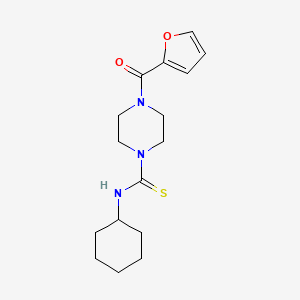
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)
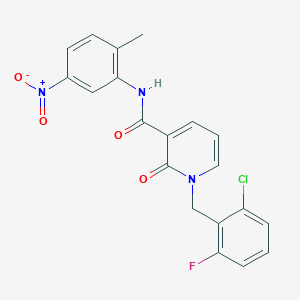
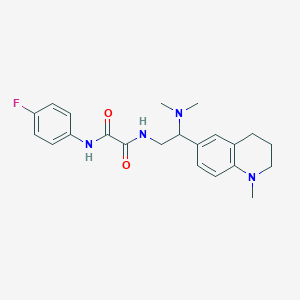
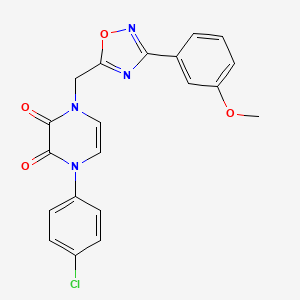
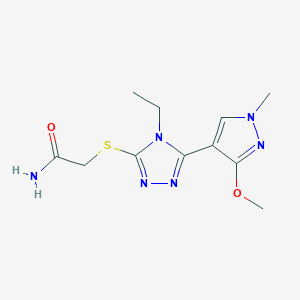
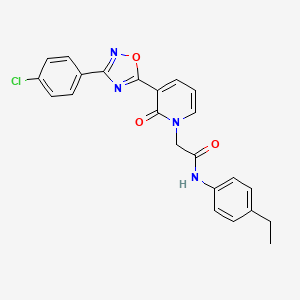
![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)
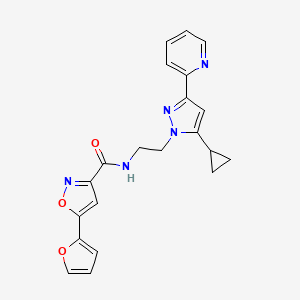
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)
